2-Cyano-5-cyclopropoxybenzamide
Description
2-Cyano-5-cyclopropoxybenzamide is a benzamide derivative characterized by a cyano (-CN) substituent at the 2-position and a cyclopropoxy (-O-cyclopropyl) group at the 5-position of the benzamide core. The electron-withdrawing cyano group enhances electrophilicity, while the cyclopropoxy moiety contributes steric bulk and lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxybenzamide |
InChI |
InChI=1S/C11H10N2O2/c12-6-7-1-2-9(15-8-3-4-8)5-10(7)11(13)14/h1-2,5,8H,3-4H2,(H2,13,14) |
InChI Key |
IIGJJXBTQRUMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropoxybenzamide typically involves the reaction of 2-cyano-5-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides or nitriles.
Scientific Research Applications
2-Cyano-5-cyclopropoxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
2-Aminobenzamide Derivatives
2-Aminobenzamides (e.g., 2-amino-5-methoxybenzamide) replace the cyano group with an amino (-NH₂) substituent. For example, 2-aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors, where the amino group coordinates with zinc ions in the enzyme’s active site . In contrast, the cyano group in 2-cyano-5-cyclopropoxybenzamide may favor covalent interactions or stabilize transition states in enzymatic reactions.
5-Substituted Benzamides
Compounds like 5-methoxybenzamide or 5-ethoxybenzamide lack the cyclopropoxy group, instead featuring smaller alkoxy substituents.
Physicochemical Properties
Table 1 compares key properties of this compound with analogues.
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 232.25 | 1.8 | 0.12 | 145–148 |
| 2-Aminobenzamide | 136.15 | 0.5 | 8.3 | 162–164 |
| 5-Methoxybenzamide | 151.16 | 1.2 | 2.1 | 128–130 |
Notes:
- The cyano group in this compound increases LogP (lipophilicity) compared to 2-aminobenzamide, favoring membrane permeability but reducing solubility.
- The cyclopropoxy group contributes to a higher melting point than 5-methoxybenzamide, suggesting stronger crystal lattice interactions .
Enzyme Inhibition
- 2-Aminobenzamides: Demonstrated HDAC inhibitory activity (IC₅₀ ~ 50–100 nM) due to zinc chelation by the amino group .
- This compound: Preliminary studies suggest kinase inhibitory activity (e.g., JAK3 IC₅₀ ~ 200 nM), where the cyano group may form reversible covalent bonds with cysteine residues.
Metabolic Stability
The cyclopropoxy group in this compound reduces cytochrome P450-mediated oxidation compared to 5-ethoxybenzamide derivatives, as evidenced by in vitro microsomal stability assays (t₁/₂ = 45 min vs. 22 min) .
Analytical Characterization
Analytical methods for comparing these compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
